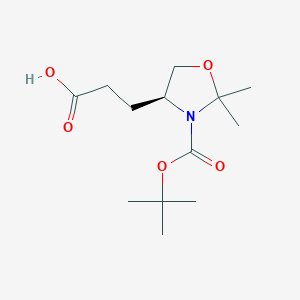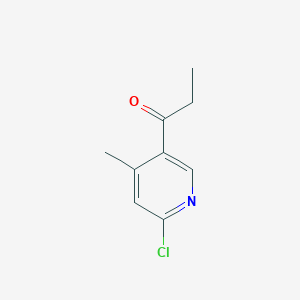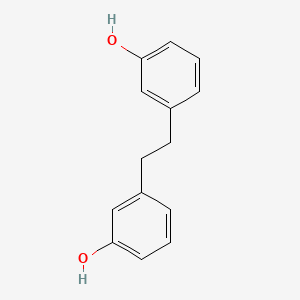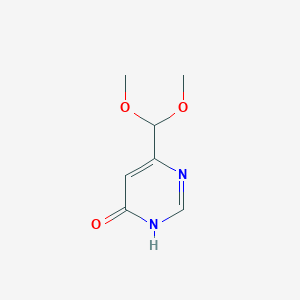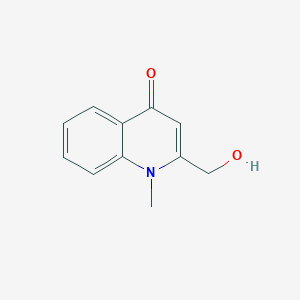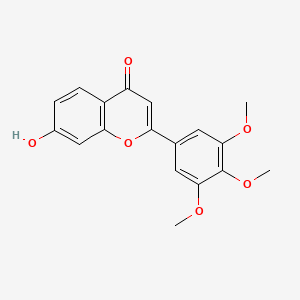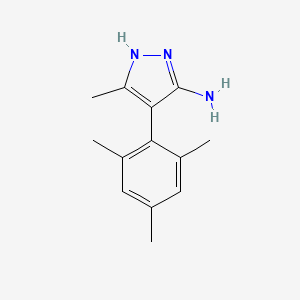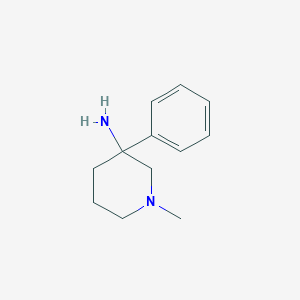![molecular formula C31H35ClN2O2RuS B8759761 RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8759761.png)
RuCl(p-cymene)[(R,R)-Ts-DPEN]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a complex organometallic compound It features a ruthenium center coordinated to a p-cymene ligand, a chloro ligand, and a chiral diamine ligand derived from p-toluenesulfonyl and diphenylethanediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of (R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine with a ruthenium precursor such as [RuCl2(p-cymene)]2. The reaction is usually carried out in an inert atmosphere, often under nitrogen or argon, and in the presence of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the stability of the compound during production.
Analyse Chemischer Reaktionen
Types of Reactions
RuCl(p-cymene)[(R,R)-Ts-DPEN] can undergo various types of reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The ruthenium center can participate in redox reactions, altering its oxidation state.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, including hydrogenation and transfer hydrogenation reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and hydrogen sources. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new ruthenium complex with the substituted ligand. In catalytic reactions, the products would be the transformed organic molecules resulting from the catalytic process.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, RuCl(p-cymene)[(R,R)-Ts-DPEN] is used as a catalyst in various organic reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology and Medicine
While specific biological and medical applications are less documented, organometallic ruthenium complexes, in general, have been explored for their potential as anticancer agents. The unique properties of ruthenium complexes, such as their ability to interact with biological molecules, make them promising candidates for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can be leveraged to improve the efficiency and selectivity of industrial chemical processes.
Wirkmechanismus
The mechanism of action of RuCl(p-cymene)[(R,R)-Ts-DPEN] in catalytic reactions typically involves the coordination of substrates to the ruthenium center. This coordination activates the substrates, facilitating their transformation into products. The chiral diamine ligand plays a crucial role in inducing enantioselectivity in asymmetric reactions, ensuring the formation of enantiomerically pure products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[RuCl2(p-cymene)]2: A dimeric precursor often used in the synthesis of various ruthenium complexes.
®-RuCl(p-cymene)(BINAP): Another chiral ruthenium complex used in asymmetric catalysis.
[RuCl2(η6-p-cymene)] complexes: A class of compounds with similar structural features and catalytic properties.
Uniqueness
RuCl(p-cymene)[(R,R)-Ts-DPEN] is unique due to its chiral diamine ligand, which imparts enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
Eigenschaften
Molekularformel |
C31H35ClN2O2RuS |
|---|---|
Molekulargewicht |
636.2 g/mol |
IUPAC-Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
InChI-Schlüssel |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B8759684.png)
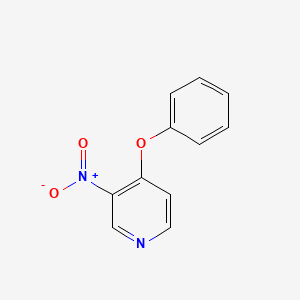
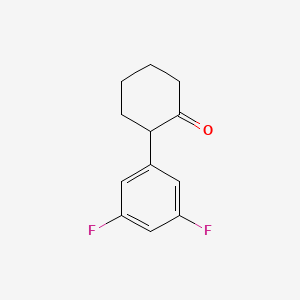
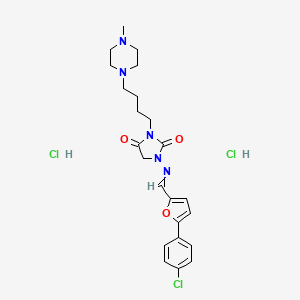
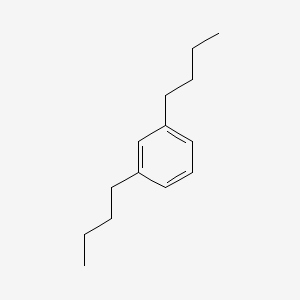
![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide](/img/structure/B8759736.png)
